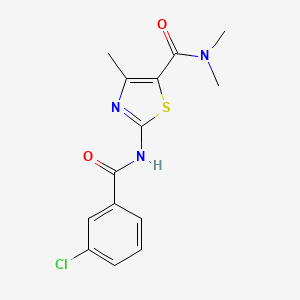
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a fluorophenyl group and a methylbutyl group attached to the thiourea core, which imparts unique chemical and physical properties.
準備方法
The synthesis of 1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 2-fluoroaniline with 3-methylbutyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be represented as follows:
2-Fluoroaniline+3-Methylbutyl isothiocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted aromatic compounds.
科学的研究の応用
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products where thiourea derivatives are beneficial.
作用機序
The mechanism of action of 1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the observed biological effects.
類似化合物との比較
1-(2-Fluorophenyl)-3-(3-methylbutyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(3-methylbutyl)thiourea: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-(3-methylbutyl)thiourea: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
1-(2-Fluorophenyl)-3-(2-methylpropyl)thiourea: Has a different alkyl group, which can influence its solubility and biological activity.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2S/c1-9(2)7-8-14-12(16)15-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYKQHBVFPVKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isopropyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5849013.png)
![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5849024.png)
![N-benzyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B5849026.png)



![[3-Chloro-5-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]methanol](/img/structure/B5849049.png)
![4-methoxy-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B5849052.png)
![Morpholine, 4-[thioxo(2,4,5-trimethoxyphenyl)methyl]-](/img/structure/B5849059.png)
![N-[2-(butyrylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5849073.png)
![2-{[(E)-(3-iodo-4,5-dimethoxyphenyl)methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5849075.png)
